1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea
Overview
Description
1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a methoxyphenyl group, and a carbamothioylamino group attached to a thiourea backbone. Its chemical formula is C15H16N4O2S2.
Preparation Methods
The synthesis of 1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with 4-methoxyphenyl isothiocyanate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as aniline and 4-methoxyphenyl isothiocyanate.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve interactions with thiol groups and other nucleophilic sites on proteins.
Comparison with Similar Compounds
1-Anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea can be compared to other thiourea derivatives, such as:
1-Phenyl-3-(4-methoxyphenyl)thiourea: Similar in structure but lacks the anilino group.
1-Anilino-3-phenylthiourea: Similar but lacks the methoxyphenyl group.
1-Anilino-3-(4-chlorophenyl)thiourea: Similar but has a chlorophenyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-21-13-9-7-11(8-10-13)16-14(22)18-20-15(23)19-17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYNONIYYQFJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=S)NNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400353 | |
Record name | 1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92556-21-3 | |
Record name | NSC166023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-anilino-3-[(4-methoxyphenyl)carbamothioylamino]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ANILINO-6-(4-METHOXYPHENYL)-2,5-DITHIOBIUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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